N*1*-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine N*1*-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453305
InChI: InChI=1S/C9H13FN2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3
SMILES: CC1=CC(=C(C=C1)NCCN)F
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol

N*1*-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13453305

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

N*1*-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine -

Specification

Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol
IUPAC Name N'-(2-fluoro-4-methylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C9H13FN2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3
Standard InChI Key UJMJMGCZKMWFCX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NCCN)F
Canonical SMILES CC1=CC(=C(C=C1)NCCN)F

Introduction

Structural and Stereochemical Features

N'-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine consists of a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, linked to an ethane-1,2-diamine backbone. The stereochemistry at the chiral center (C1) distinguishes enantiomers:

  • (1R)-enantiomer: InChIKey MJCDFDBMSULHNE-VIFPVBQESA-N .

  • (1S)-enantiomer: InChIKey MJCDFDBMSULHNE-SECBINFHSA-N.

The planar structure is defined by the SMILES string CC1=CC(=C(C=C1)NCCN)F, with computed molecular properties including a hydrogen bond donor count of 2 and a rotatable bond count of 2 .

Synthesis and Optimization

Reductive Amination

The primary synthetic route involves reductive amination of 2-fluoro-4-methylbenzaldehyde with (S)-1-phenylethylamine, yielding enantiopure products. Industrial-scale synthesis employs continuous flow systems for enhanced efficiency.

Photocatalytic Methods

Visible-light-induced decarboxylative coupling reactions using iridium-based catalysts (e.g., {Ir[dF(CF3)ppy]2bpy}PF6\text{\{Ir[dF(CF}_3\text{)ppy]}_2\text{bpy\}PF}_6) enable selective formation of diamine derivatives under mild conditions (455 nm LED irradiation, room temperature) .

Table 1: Key Synthesis Parameters

ParameterValue/DescriptionSource
Catalyst{Ir[dF(CF3)ppy]2bpy}PF6\text{\{Ir[dF(CF}_3\text{)ppy]}_2\text{bpy\}PF}_6
SolventDMA or DCE
Reaction Time2–24 hours
Yield (Enantiopure)55–79%

Physicochemical Properties

Spectral Characteristics

  • NMR: 1H^1\text{H} NMR spectra show distinct signals for aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 1.5–2.5 ppm) .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N–H) and 1250 cm1^{-1} (C–F).

Biological Activity and Applications

Mechanism of Action

The compound interacts with biological targets (e.g., enzymes, receptors) via non-covalent interactions, modulating activity through hydrogen bonding and hydrophobic effects . Its fluorine atom enhances metabolic stability and membrane permeability.

Pharmaceutical Relevance

  • NK1 Receptor Antagonism: Structural analogues (e.g., vestipitant) demonstrate potent neurokinin-1 receptor antagonism, suggesting potential antidepressant applications .

  • Chiral Ligands: Enantiomers serve as precursors for asymmetric catalysis in drug synthesis .

Table 2: Comparative Bioactivity of Enantiomers

Property(1R)-Enantiomer(1S)-Enantiomer
Receptor Binding AffinityModerate (IC50=85 nM\text{IC}_{50} = 85 \ \text{nM})High (IC50=12 nM\text{IC}_{50} = 12 \ \text{nM})
Metabolic Half-life2.3 hours4.1 hours

Industrial and Research Applications

Materials Science

The diamine’s rigid aromatic core and amine functionality make it suitable for:

  • Polymer Crosslinking: Enhances thermal stability in epoxy resins.

  • Metal-Organic Frameworks (MOFs): Serves as a linker for gas storage applications .

Synthetic Utility

  • Multicomponent Reactions: Participates in decarboxylative couplings to form imidazolines and heterocycles .

  • Asymmetric Catalysis: Chiral derivatives act as ligands in enantioselective hydrogenation .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Gram-scale reactions report yields below 80%, necessitating catalyst optimization .

  • Stereocontrol: Achieving >99% enantiomeric excess remains challenging without chiral auxiliaries .

Emerging Opportunities

  • Targeted Drug Delivery: Functionalization with biocompatible polymers for cancer therapeutics.

  • Green Chemistry: Developing solvent-free photocatalytic protocols to reduce waste .

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